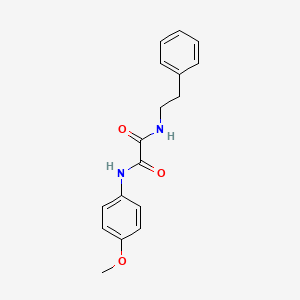

N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Directed Lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate

The study explores the lithiation process of compounds related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. The lithiation occurs at low temperatures ranging from -20 to 0 °C using n-BuLi in anhydrous THF. This process doubly lithiates the nitrogen and ortho positions relative to the directing metalating group. The resulting dilithium reagents react with various electrophiles to yield high amounts of substituted products. However, in the case of the urea derivative, there are side-products due to lithiation and substitution on the methyl groups of the urea unit, albeit in lower yields .

Analytical Characterization of Hallucinogenic N-(2-methoxy)benzyl Derivatives

Although not directly related to this compound, this paper provides insight into the analytical characterization of structurally similar compounds. The study identifies three hallucinogenic substances and employs a range of analytical methods such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR to unequivocally determine their structures. The analytical techniques used in this study could be applicable for the analysis of this compound, particularly in confirming its molecular structure and chemical properties .

Hydrogen-bonded Chains in 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine

This paper discusses the molecular structure of a compound closely related to this compound. It describes how molecules are linked into helical chains through N-H...O hydrogen bonds. The study provides valuable information on the potential hydrogen bonding that could be present in this compound, which may influence its physical and chemical properties. Understanding these interactions is crucial for the synthesis and application of such compounds .

Scientific Research Applications

1. Estrogenic and Proestrogenic Properties

Research has explored the estrogenic and proestrogenic properties of compounds structurally related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. A study by Bulger, Feil, and Kupfer (1985) investigated methoxychlor and its contaminants, revealing their ability to act as estrogens or proestrogens, demonstrating the potential of these compounds in hormonal studies and possibly in pharmaceutical applications (Bulger, Feil, & Kupfer, 1985).

2. Environmental Impact and Biodegradation

A study by Satsuma and Masuda (2012) examined the dechlorination of methoxychlor by various bacterial species, highlighting the environmental impact and biodegradation pathways of these compounds. This research is essential for understanding the ecological footprint and potential bioremediation strategies for substances similar to this compound (Satsuma & Masuda, 2012).

3. Analytical Techniques in Toxicology

The detection and analysis of similar compounds in biological samples are critical for forensic and clinical toxicology. Poklis et al. (2015) demonstrated methods for identifying and quantifying these substances in human serum, contributing to the field of analytical toxicology and highlighting the importance of these compounds in legal and medical investigations (Poklis et al., 2015).

4. Synthesis and Characterization for Optoelectronic Applications

The synthesis and characterization of derivatives of this compound for optoelectronic applications are also an area of interest. Wu, Lin, and Liou (2019) explored novel triarylamine derivatives with potential in electrochromic devices, highlighting the versatility of these compounds in the field of material science and optoelectronics (Wu, Lin, & Liou, 2019).

properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-9-7-14(8-10-15)19-17(21)16(20)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUPDWSXTHULEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)

![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)

![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)